molecular formula C10H9FO B1148194 1-(4-Fluorophenyl)but-1-en-3-one CAS No. 1611-38-7

1-(4-Fluorophenyl)but-1-en-3-one

Cat. No. B1148194
CAS RN: 1611-38-7
M. Wt: 164.18
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)but-1-en-3-one and its derivatives often involves condensation reactions of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of alkali, yielding compounds with more than 80% efficiency. These compounds' structures are confirmed using physical constants, UV, IR, and NMR spectral data, highlighting the impact of substituents on their properties (Balaji et al., 2015).

Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)but-1-en-3-one derivatives has been extensively studied using techniques like FT-IR, single crystal X-ray diffraction, and density functional methods. These studies reveal the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization, offering insights into the molecule's electronic properties (Najiya et al., 2014).

Chemical Reactions and Properties

1-(4-Fluorophenyl)but-1-en-3-one undergoes various chemical reactions, including multicomponent reactions leading to complex molecular structures. These reactions are crucial for synthesizing compounds with potential applications in different chemical domains. The supermolecular assembly of these compounds often involves π-π interactions and hydrogen bonding, contributing to their stability and reactivity (Sharma et al., 2013).

Physical Properties Analysis

The physical properties of 1-(4-Fluorophenyl)but-1-en-3-one derivatives, such as melting points, band gap energies, and molecular hyperpolarizability, have been determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and potential applications in material science (Meenatchi et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1-(4-Fluorophenyl)but-1-en-3-one derivatives, are influenced by the presence of fluorine atoms and the compound's molecular structure. Studies have shown that these compounds exhibit a broad range of chemical behaviors, making them versatile in synthetic chemistry and material science applications (Jiang et al., 2012).

Scientific Research Applications

Optical Properties and Interactions

A study on 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-one explored its synthesis and characterization, including refractive indices in methanol and benzene mixtures. This research provided insights into molar refraction, polarisability constant, and solute-solvent interactions, enhancing our understanding of the optical properties and interactions of similar compounds (Chavan & Gop, 2016).

Molecular Structure and Hyperpolarizability

Another investigation into (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one focused on its molecular structure, FT-IR analysis, and hyperpolarizability. This study highlighted the compound's potential in non-linear optical (NLO) applications, showing its electron density transfer properties and the influence on molecular stability and interactions (Najiya et al., 2014).

Crystal Structure and Hydrogen Bonding

Research on (2E)-3-(4-Fluoro­phen­yl)-1-(3-hydroxy­phen­yl)prop-2-en-1-one detailed its crystal structure, demonstrating significant intermolecular hydrogen bonding. Such studies provide valuable information on the molecular arrangement and potential for forming stable crystalline structures, which is critical for the development of pharmaceuticals and other materials (Butcher et al., 2007).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provided insights into the conformational properties and intramolecular interactions of these compounds. Such research contributes to our understanding of molecular design and the impact of structural variations on chemical properties and reactivity (Saeed et al., 2011).

Liquid Crystalline Properties

A study on but-3-enyl-based fluorinated biphenyl liquid crystals examined the impact of the but-3-enyl terminal group and lateral fluoro substituent on mesomorphic properties. This research is pivotal for advancing liquid crystal technology, with applications in displays and other optoelectronic devices (Jiang et al., 2012).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding all personal contact, including inhalation . It is recommended to wear protective clothing when there is a risk of exposure .

properties

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOKEPVAYTWJGM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876251
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)but-1-en-3-one

CAS RN

1611-38-7
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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